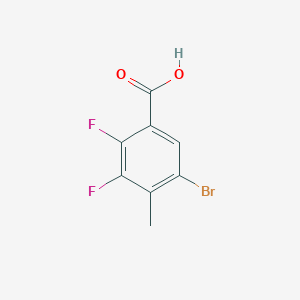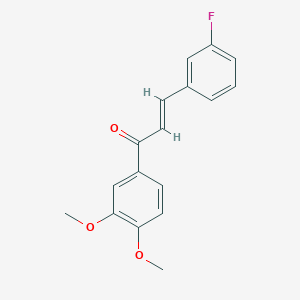
3,5-Dichloro-2-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-fluorotoluene is a chemical compound with the molecular formula C7H5Cl2F. It has a molecular weight of 179.02 . The IUPAC name for this compound is 1,5-dichloro-2-fluoro-3-methylbenzene .
Molecular Structure Analysis
The InChI code for 3,5-Dichloro-2-fluorotoluene is 1S/C7H5Cl2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Organofluorine compounds, such as 3,5-Dichloro-2-fluorotoluene, play a pivotal role in various scientific research applications. The inclusion of fluorine atoms in organic molecules significantly alters their physical, chemical, and biological properties. This modification is beneficial across multiple domains, including materials science, pharmaceuticals, and environmental chemistry.
Fluorine as a Hydrogen Bond Acceptor
The study by Howard et al. (1996) evaluates organic fluorine's ability to act as a hydrogen bond acceptor. It was found that the presence of fluorine in organofluorine compounds like 3,5-Dichloro-2-fluorotoluene enables the formation of specific interactions that are crucial for the development of pharmaceuticals and the design of functional materials with tailored properties (Howard, Hoy, O'Hagan, & Smith, 1996).
Fluorocarbon Synthesis and Industrial Applications
Sicard and Baker (2020) provide an extensive review of the progress in the synthesis of small fluorocarbon molecules since the early 20th century, highlighting their applications as refrigerants, foam expansion agents, and in precision solvents. This research underscores the importance of organofluorine compounds in developing environmentally friendly and high-efficiency industrial materials (Sicard & Baker, 2020).
Advances in Polytetrafluoroethylene (PTFE)
The synthesis and characterization of PTFE, as reviewed by Puts, Crouse, and Améduri (2019), illustrate the significance of fluorine in creating materials with exceptional chemical resistance, thermal stability, and low friction. These properties make PTFE and similar fluorinated polymers indispensable in various applications, ranging from non-stick cookware coatings to high-performance aerospace components (Puts, Crouse, & Améduri, 2019).
Environmental Impact and Degradation
The environmental fate of polyfluoroalkyl substances (PFAS), which include molecules like 3,5-Dichloro-2-fluorotoluene, is a subject of growing concern. Liu and Avendaño (2013) review the microbial degradation of PFAS, highlighting the challenges and progress in understanding the biodegradability of these compounds. Their persistence and potential toxicity underscore the need for continued research into their environmental impact and degradation pathways (Liu & Avendaño, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dichloro-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCWHXKTPRMGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorotoluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














